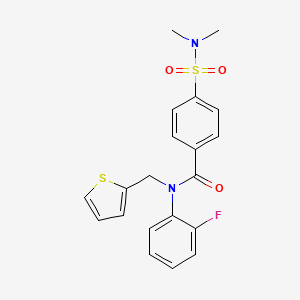![molecular formula C19H18FN3O3 B11068568 N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide](/img/structure/B11068568.png)
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide is a complex organic compound that features a fluorophenyl group, a dioxopyrrolidinyl moiety, and a phenylpropanehydrazide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide typically involves multiple steps:
Formation of the dioxopyrrolidinyl moiety: This can be achieved by reacting 4-fluoroaniline with maleic anhydride under reflux conditions to form the intermediate 4-fluoro-N-(2,5-dioxopyrrolidin-3-yl)aniline.
Coupling with phenylpropanehydrazide: The intermediate is then reacted with 3-phenylpropanehydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of fluorinated compounds with biological systems, providing insights into their behavior and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the dioxopyrrolidinyl moiety could modulate the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
- 1-(4-fluorophenyl)piperazine
- 3-fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzenesulfonamide
Uniqueness
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide is unique due to its combination of a fluorophenyl group, a dioxopyrrolidinyl moiety, and a phenylpropanehydrazide structure. This combination imparts distinct chemical and biological properties that are not found in other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C19H18FN3O3 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-phenylpropanehydrazide |
InChI |
InChI=1S/C19H18FN3O3/c20-14-7-9-15(10-8-14)23-18(25)12-16(19(23)26)21-22-17(24)11-6-13-4-2-1-3-5-13/h1-5,7-10,16,21H,6,11-12H2,(H,22,24) |
InChI Key |
QRUBCNDEHFVEND-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068489.png)
![4-bromo-N-[2-(2-chlorophenoxy)ethyl]naphthalene-1-sulfonamide](/img/structure/B11068492.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-(2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-17-yl)acetamide](/img/structure/B11068499.png)
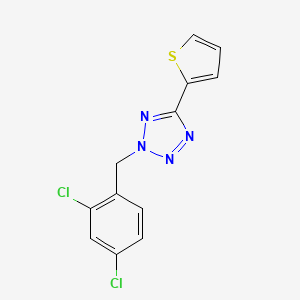
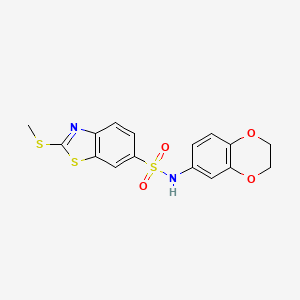
![2-[({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)methyl]pyridine](/img/structure/B11068519.png)
![2-Amino-1-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11068532.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3-methoxyphenyl)acetamide](/img/structure/B11068552.png)
![3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11068554.png)
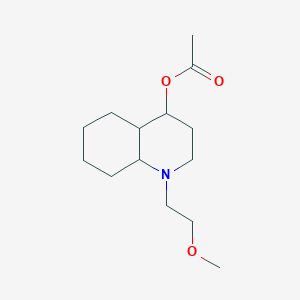
![7'-Amino-1-benzyl-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11068565.png)
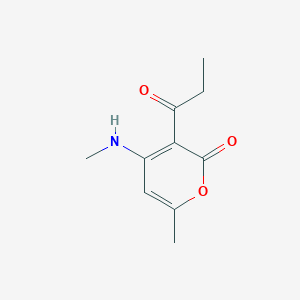
![N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11068570.png)
